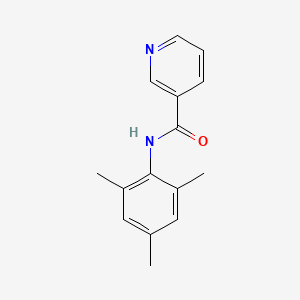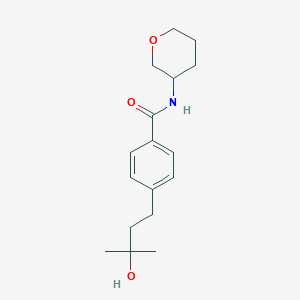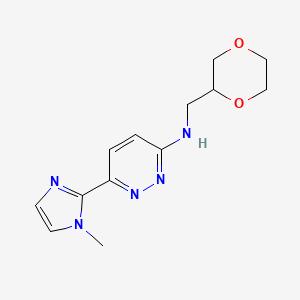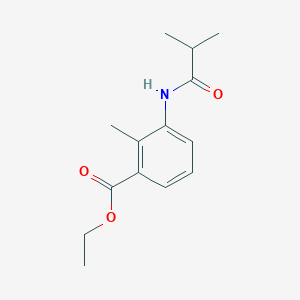
N-mesitylnicotinamide
Descripción general
Descripción
N-mesitylnicotinamide, also known as N-methyl-3-(mesitylmethyl)pyridine-4-carboxamide, is a chemical compound that belongs to the family of amides. It is a white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. N-mesitylnicotinamide has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Nicotinamide N-Methyltransferase (NNMT) and Metabolic Diseases
- Association with Obesity and Diabetes: Research indicates a strong correlation between serum levels of N1-methylnicotinamide (a product of NNMT activity) and obesity and diabetes in humans. Elevated serum levels of this compound have been associated with higher risks of overweight, obesity, and diabetes. This suggests that NNMT, and by extension its products like N1-methylnicotinamide, could be potential targets for treating these metabolic diseases (Liu et al., 2015).
Role in Hepatic Nutrient Metabolism
- Regulation of Metabolic Processes in the Liver: NNMT, through its metabolite N1-methylnicotinamide (MNAM), plays a significant role in the liver's metabolic processes. It's been found that hepatic expression of NNMT can influence various metabolic parameters, and manipulation of NNMT expression can alter glucose and cholesterol metabolism. This demonstrates the important role of NNMT and its metabolic products in liver function and metabolic diseases (Hong et al., 2015).
N1-Methylnicotinamide in Cancer Biology
- Epigenetic Remodeling in Cancer: NNMT is overexpressed in various human cancers. It contributes to tumorigenesis by consuming methyl units from S-adenosyl methionine to produce 1-methylnicotinamide, thereby affecting the methylation potential of cancer cells. This leads to altered epigenetic states, hypomethylated histones, and heightened expression of pro-tumorigenic gene products. Such findings underscore a direct link between metabolic enzymes like NNMT and widespread epigenetic changes in cancer cells (Ulanovskaya et al., 2013).
Therapeutic Potential in Neurodegenerative Diseases
- Protection Against Neuronal Degeneration: Studies have shown that compounds like memantine, which target N-methyl-D-aspartate (NMDA) receptors, can protect against neuronal degeneration in various models of retinal damage. This indicates potential therapeutic applications for compounds targeting similar pathways in neurodegenerative diseases (Ito et al., 2008).
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)14(12(3)8-10)17-15(18)13-5-4-6-16-9-13/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMVQNTVFYBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)



![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)


![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)